[(2,4-Dichlorophenyl)methyl](3-methylbutyl)amine
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Overview
Description
(2,4-Dichlorophenyl)methylamine is an organic compound with the molecular formula C12H17Cl2N. This compound is characterized by the presence of a dichlorophenyl group attached to a methylbutylamine chain. It is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichlorophenyl)methylamine typically involves the reaction of 2,4-dichlorobenzyl chloride with 3-methylbutylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at a temperature range of 0-25°C .
Industrial Production Methods
In an industrial setting, the production of (2,4-Dichlorophenyl)methylamine follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
(2,4-Dichlorophenyl)methylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydroxide in an aqueous medium at elevated temperatures.
Major Products Formed
Oxidation: Formation of amine oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or alcohols.
Scientific Research Applications
(2,4-Dichlorophenyl)methylamine is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of more complex molecules.
Biology: In studies involving the interaction of amines with biological systems.
Medicine: Potential use in the development of pharmaceutical compounds due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (2,4-Dichlorophenyl)methylamine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- (3,4-Dichlorophenyl)methylamine
- (2,4-Dichlorophenyl)methylamine
- (2,4-Dichlorophenyl)methylamine
Uniqueness
(2,4-Dichlorophenyl)methylamine is unique due to the specific positioning of the dichlorophenyl group and the methylbutylamine chain. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C12H17Cl2N |
---|---|
Molecular Weight |
246.17 g/mol |
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-3-methylbutan-1-amine |
InChI |
InChI=1S/C12H17Cl2N/c1-9(2)5-6-15-8-10-3-4-11(13)7-12(10)14/h3-4,7,9,15H,5-6,8H2,1-2H3 |
InChI Key |
QTZPMTNIUBADCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNCC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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